2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-fluorophenoxy)ethyl]-1,3-thiazole-4-carboxamide
Description
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-fluorophenoxy)ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a fluorophenoxyethyl group
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-fluorophenoxy)ethyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c1-11-9-12(2)22-17(21-11)24-18-23-15(10-27-18)16(25)20-7-8-26-14-5-3-13(19)4-6-14/h3-6,9-10H,7-8H2,1-2H3,(H,20,25)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFISIKPLVPEUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NCCOC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-fluorophenoxy)ethyl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and pyrimidine intermediates. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic or basic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the condensation of β-dicarbonyl compounds with guanidine derivatives.
Coupling Reactions: The final step involves coupling the thiazole and pyrimidine intermediates with the fluorophenoxyethyl group using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-fluorophenoxy)ethyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxyethyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-fluorophenoxy)ethyl]-1,3-thiazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-fluorophenoxy)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dimethylpyrimidine
- 4,6-Dimethyl-2-pyrimidinamine
- 2-(4-Fluorophenoxy)ethylamine
Uniqueness
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-fluorophenoxy)ethyl]-1,3-thiazole-4-carboxamide is unique due to its combined structural features of thiazole, pyrimidine, and fluorophenoxyethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-fluorophenoxy)ethyl]-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles and their derivatives are known for a variety of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring, a pyrimidine moiety, and a fluorophenoxy group, which may contribute to its biological activity.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For example, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines. In a study assessing the cytotoxic effects of thiazole derivatives against human liver hepatocellular carcinoma (HepG2) cells, several derivatives demonstrated IC50 values in the low micromolar range, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative A | HepG2 | 0.06 |
| Thiazole Derivative B | MCF7 | 0.10 |
| Thiazole Derivative C | HT29 | 0.25 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have shown that thiazoles can act against various bacterial strains. For instance, derivatives with similar structures have been tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) below 50 µg/mL .
Anti-inflammatory Effects
Thiazole derivatives are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that compounds with a thiazole backbone could reduce the expression of these cytokines in activated macrophages .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as MAPK and NF-kB, which are crucial for cell growth and inflammation.
- Induction of Apoptosis : Evidence suggests that thiazoles can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Study on HepG2 Cells : A recent study evaluated the cytotoxicity of a series of thiazole derivatives on HepG2 cells. The results indicated that derivatives with fluorinated phenyl groups exhibited enhanced potency compared to their non-fluorinated counterparts .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of various thiazole derivatives against clinical isolates of E. coli. The study found that certain modifications to the thiazole ring improved antibacterial efficacy significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
